Cas no 2384206-18-0 (5-({(benzyloxy)carbonylamino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid)

5-({(benzyloxy)carbonylamino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-({[(benzyloxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
- EN300-27724118
- 2384206-18-0
- 5-({(benzyloxy)carbonylamino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
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- Inchi: 1S/C16H18N2O4/c1-11-14(15(19)20)8-13(18(11)2)9-17-16(21)22-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,17,21)(H,19,20)
- InChI Key: GJTYWGATDUWGLV-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NCC1=CC(C(=O)O)=C(C)N1C)=O
Computed Properties
- Exact Mass: 302.12665706g/mol
- Monoisotopic Mass: 302.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6Ų
- XLogP3: 1.6
5-({(benzyloxy)carbonylamino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724118-5.0g |
5-({[(benzyloxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
2384206-18-0 | 95.0% | 5.0g |
$3770.0 | 2025-03-20 | |
Enamine | EN300-27724118-0.25g |
5-({[(benzyloxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
2384206-18-0 | 95.0% | 0.25g |
$1196.0 | 2025-03-20 | |
Enamine | EN300-27724118-0.05g |
5-({[(benzyloxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
2384206-18-0 | 95.0% | 0.05g |
$1091.0 | 2025-03-20 | |
Enamine | EN300-27724118-0.5g |
5-({[(benzyloxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
2384206-18-0 | 95.0% | 0.5g |
$1247.0 | 2025-03-20 | |
Enamine | EN300-27724118-2.5g |
5-({[(benzyloxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
2384206-18-0 | 95.0% | 2.5g |
$2548.0 | 2025-03-20 | |
Enamine | EN300-27724118-1.0g |
5-({[(benzyloxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
2384206-18-0 | 95.0% | 1.0g |
$1299.0 | 2025-03-20 | |
Enamine | EN300-27724118-1g |
5-({[(benzyloxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
2384206-18-0 | 1g |
$1299.0 | 2023-09-10 | ||
Enamine | EN300-27724118-5g |
5-({[(benzyloxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
2384206-18-0 | 5g |
$3770.0 | 2023-09-10 | ||
Enamine | EN300-27724118-10g |
5-({[(benzyloxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
2384206-18-0 | 10g |
$5590.0 | 2023-09-10 | ||
Enamine | EN300-27724118-0.1g |
5-({[(benzyloxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
2384206-18-0 | 95.0% | 0.1g |
$1144.0 | 2025-03-20 |
5-({(benzyloxy)carbonylamino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid Related Literature
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
Additional information on 5-({(benzyloxy)carbonylamino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
Introduction to 5-({(benzyloxy)carbonylamino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic Acid (CAS No. 2384206-18-0)
5-({(benzyloxy)carbonylamino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2384206-18-0, is a derivative of pyrrole and features a complex structure that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both (benzyloxy)carbonylamino and methyl groups in its molecular framework suggests potential applications in drug design, particularly in the development of protease inhibitors and other therapeutic agents.
The compound's structure is characterized by a pyrrole ring substituted at the 3-position with a carboxylic acid group, while the 1-position is modified with a dimethyl group. The N-methylated amine functionality at the 5-position is further protected by a benzyl carbonyl group, which is a common strategy in medicinal chemistry to enhance stability during synthetic processes. This protection can be later removed under specific conditions to reveal the reactive amine, allowing for further functionalization.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for academic and industrial research. The ability to modify the pyrrole core with various substituents has opened up new avenues for exploring its pharmacological properties. For instance, studies have shown that pyrrole derivatives can exhibit significant activity against certain enzymes and receptors, making them promising candidates for treating inflammatory diseases, cancer, and neurological disorders.
In the realm of drug discovery, the< strong> (benzyloxy)carbonylamino moiety serves as a protecting group for amino functions, which is crucial in multi-step syntheses where selective reactions are required. The benzyl group is particularly useful because it can be easily removed under mild acidic or basic conditions without affecting other sensitive parts of the molecule. This feature has made it a preferred choice for protecting groups in peptide synthesis and other complex organic transformations.
The dimethyl substitution at the 1-position of the pyrrole ring influences the electronic properties of the molecule, potentially affecting its binding affinity to biological targets. Pyrroles are known to be versatile scaffolds in medicinal chemistry due to their ability to interact with various biological systems through hydrogen bonding and hydrophobic interactions. By tuning the substituents on the pyrrole ring, researchers can modulate these interactions to achieve desired pharmacological effects.
One of the most exciting areas of research involving 5-({(benzyloxy)carbonylamino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is its potential as a precursor for developing novel antiviral agents. The pyrrole core is structurally similar to several known antiviral drugs, which have demonstrated efficacy against RNA viruses. By incorporating additional functional groups that enhance binding to viral proteases or polymerases, this compound could be engineered into a lead candidate for antiviral therapy.
The synthesis of this compound also highlights the importance of green chemistry principles in modern pharmaceutical research. Efforts have been made to develop catalytic processes that minimize waste and reduce energy consumption. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds in the molecule under mild conditions. Such approaches not only improve efficiency but also align with global sustainability goals.
Another significant aspect of this compound's utility lies in its role as a building block for more complex molecules. Medicinal chemists often use simple scaffolds like this one as starting points for designing libraries of compounds that can be screened for biological activity. High-throughput screening techniques combined with computational modeling have accelerated this process, allowing researchers to identify promising candidates more rapidly than traditional methods.
The pharmacokinetic properties of 5-({(benzyloxy)carbonylamino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid are also subjects of interest. Understanding how a molecule behaves in vivo is crucial for determining its potential as a drug candidate. Studies have shown that modifications at specific positions on the pyrrole ring can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these properties, researchers can enhance drug-like characteristics such as bioavailability and target specificity.
In conclusion, 5-({(benzyloxy)carbonylamino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid represents an important advancement in pharmaceutical chemistry. Its unique structure and versatile reactivity make it a valuable tool for developing new therapeutic agents. As research continues to uncover new applications for this compound and related derivatives, its significance in drug discovery is likely to grow even further.
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